1-Azetidin-3-yl-3-benzylurea
Overview
Description
Synthesis Analysis
The synthesis of 1-Azetidin-3-yl-3-benzylurea involves several steps. Initially, the potent compound LJC11,036 is synthesized by condensation of enolphosphate and a thiol compound , followed by hydrogenolysis. The azetidine moiety at the C-2 position of the carbapenem skeleton contributes to its antimicrobial activity. Notably, the use of an achiral azetidine moiety instead of a chiral pyrrolidine moiety is a distinctive feature of this compound .
Molecular Structure Analysis
The molecular structure of This compound comprises an azetidine ring and a benzyl group. The arrangement of atoms within the azetidine ring significantly influences its biological activity and stability. Understanding the stereochemistry and spatial arrangement of functional groups is crucial for elucidating its properties.
Chemical Reactions Analysis
While specific chemical reactions involving This compound are not explicitly mentioned in the available literature, its reactivity likely depends on the azetidine ring and the urea functionality. Further studies are needed to explore its behavior under various reaction conditions and its potential applications in synthetic chemistry .
Scientific Research Applications
Synthetic Methodologies :
- Microwave-assisted rapid and efficient synthesis methods have been developed for azetidinone derivatives, including 1-Azetidin-3-yl-3-benzylurea, highlighting their relevance in facilitating quick and efficient compound formation (Mistry & Desai, 2006).
- Novel synthetic procedures have been established for specific azetidinone derivatives, emphasizing the diverse chemical reactions and conditions applicable to these compounds (Sharma et al., 2013).
Pharmacological Exploration :
- Azetidinone derivatives, including structures related to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potential therapeutic applications (Chhajed & Upasani, 2016).
- Novel azetidinone analogues have been designed, synthesized, and assessed for anti-tubercular activity, highlighting the potential role of these compounds in addressing infectious diseases (Thomas et al., 2014).
Structural and Mechanistic Insights :
- Research has been conducted to understand the binding modes and affinities of azetidinone derivatives to specific enzymes, providing insights into their mechanism of action and potential therapeutic uses (Chhajed & Upasani, 2012).
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-benzylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAYGGIAAWAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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